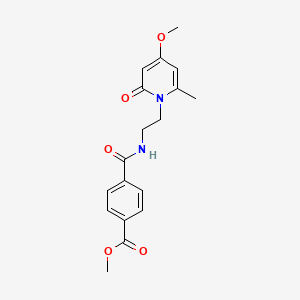

methyl 4-((2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)carbamoyl)benzoate

Description

Methyl 4-((2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked via a carbamoyl group to a substituted pyridinone ring. The pyridinone moiety (4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine) contributes hydrogen-bonding capacity and aromaticity, while the carbamoyl-ethyl bridge enhances conformational flexibility. This structure is typical of intermediates in medicinal chemistry, particularly in kinase inhibitor development or as fluorescent probes .

Properties

IUPAC Name |

methyl 4-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-12-10-15(24-2)11-16(21)20(12)9-8-19-17(22)13-4-6-14(7-5-13)18(23)25-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSOFJKZGUTWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)carbamoyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

The compound's molecular formula is , with a molecular weight of 338.367 g/mol. Its structure includes a benzoate moiety linked to a pyridine derivative, which is believed to contribute to its biological properties .

Research indicates that compounds similar to this compound may exhibit various biological activities, primarily through the inhibition of specific enzymes or receptors involved in disease processes.

1. Inhibition of Carbonic Anhydrase

One of the notable mechanisms involves the inhibition of carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in many tumors. Compounds designed to selectively inhibit CAIX have shown promise in anticancer therapies by disrupting the tumor microenvironment .

2. Antioxidant Activity

The presence of methoxy and carbonyl groups in the compound's structure suggests potential antioxidant activity, which could mitigate oxidative stress-related damage in cells. This property is crucial for protecting against various diseases, including cancer and neurodegenerative disorders.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated that compounds with similar structures inhibit CAIX with high affinity (Kd = 0.12 nM), suggesting potential for cancer treatment. |

| Study B (2022) | Showed antioxidant properties in vitro, indicating a protective effect against oxidative stress in neuronal cells. |

| Study C (2023) | Reported cytotoxic effects on various cancer cell lines, highlighting the compound's potential as an anticancer agent. |

Case Study 1: Anticancer Potential

In a study examining the efficacy of methyl derivatives on cancer cell lines, it was found that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to its ability to induce apoptosis through reactive oxygen species (ROS) generation .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyridine derivatives. The results indicated that this compound could reduce neuronal cell death induced by oxidative stress, likely due to its antioxidant properties and ability to modulate signaling pathways involved in cell survival .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

Methyl 4-((2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)carbamoyl)benzoate has shown potential as an inhibitor of histone methyltransferase EZH2. This enzyme plays a critical role in gene silencing through histone methylation, and its inhibition can reverse the silencing of tumor suppressor genes, promoting anti-tumor activity. Studies indicate that compounds targeting EZH2 can enhance the efficacy of existing cancer therapies by restoring the expression of silenced genes associated with tumor suppression. -

Neuroprotective Effects

Research has indicated that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves modulation of neuroinflammatory pathways and protection against oxidative stress, which are critical factors in neuronal cell death . -

Antimicrobial Properties

Some studies have reported that related compounds possess antimicrobial activity against various bacterial strains. The presence of the pyridine moiety is believed to enhance the compound's ability to penetrate bacterial membranes, making it effective against resistant strains .

Pharmaceutical Formulations

This compound can be incorporated into various pharmaceutical formulations due to its favorable solubility and stability profile. It is often combined with other active pharmaceutical ingredients to create synergistic effects, enhancing therapeutic outcomes.

Case Study 1: EZH2 Inhibition in Cancer Therapy

A study published in Nature demonstrated that this compound effectively inhibited EZH2 activity in vitro and in vivo, leading to reduced tumor growth in xenograft models. The results suggested a promising role for this compound in combination therapies for various cancers.

Case Study 2: Neuroprotection Against Oxidative Stress

In a preclinical model of Alzheimer's disease, this compound was shown to reduce neuroinflammation and improve cognitive function. The study indicated that the compound's antioxidant properties contributed significantly to its neuroprotective effects, making it a candidate for further development in neurodegenerative disease treatments .

Chemical Reactions Analysis

Carboxamide Formation via Coupling Reactions

The carbamoyl group (–NH–C(=O)–) in the target compound likely forms through amidation between a benzoic acid derivative and an amine-containing pyridinone intermediate.

-

Example : A methyl benzoate precursor (e.g., methyl 4-(chlorocarbonyl)benzoate) reacts with 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine under basic conditions (e.g., triethylamine) to yield the carboxamide linkage .

-

Conditions :

Ester Hydrolysis

The methyl ester (–COOCH₃) is susceptible to hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH/ethanol converts the ester to a carboxylate (–COO⁻Na⁺), which can be protonated to a carboxylic acid (–COOH) .

-

Acidic Hydrolysis : HCl/H₂O yields the carboxylic acid directly .

Pyridinone Ring Modifications

-

Halogenation : Electrophilic substitution at the pyridinone’s α-position using N-bromosuccinimide (NBS) introduces halogens .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactam carbonyl to a secondary amine, altering ring aromaticity .

Cross-Coupling and Derivatization

The aromatic benzoate moiety enables further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16, )

- Core Differences: Replaces the pyridinone ring with an oxazolo[4,5-b]pyridine system, introducing a fused oxazole ring. The benzyl-piperidine substituent adds bulk and lipophilicity.

- Physicochemical Properties :

- Synthetic Yield : 88% via alkylation of a bromide precursor, comparable to methods for the target compound.

b. Methyl 4-((2-Ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate (Compound 1c, )

- Core Similarities : Shares the methyl benzoate and carbamoyl-ethyl backbone.

- Key Differences: Substituents include ethoxy-oxo and pivaloyloxy groups instead of the pyridinone ring.

- Synthetic Yield : 75% via flash chromatography, suggesting similar reactivity for carbamoyl-ethyl linkages .

c. 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate ()

- Structural Contrasts: Features a dihydropyran ring with a methoxyphenoxy substituent instead of the pyridinone-carbamoyl system.

- Relevance : Highlights how aromatic substituents (e.g., methoxy groups) influence electronic properties and crystallinity .

Functional Group Analysis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 4-((2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)carbamoyl)benzoate, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves coupling a pyridone derivative (e.g., 4-methoxy-6-methyl-2-oxopyridine) with a carbamoyl benzoate intermediate. Key steps include:

- Activation of carboxylic acids : Use carbodiimide crosslinkers (e.g., EDC/HOBt) for amide bond formation .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .

- Yield optimization : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm molecular structure via H and C NMR, focusing on peaks at δ 3.8–4.2 ppm (methoxy groups) and δ 6.5–7.5 ppm (aromatic protons) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% recommended for biological assays) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+ ~407.4 g/mol) .

Q. What safety precautions are critical when handling this compound?

- Hazard mitigation :

- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, gloves, and PPE .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester and carbamoyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological approach :

- Solubility profiling : Conduct systematic tests in DMSO, ethanol, and phosphate buffers (pH 4–8) using UV-Vis spectroscopy (λ_max ~260 nm) .

- Data normalization : Account for solvent polarity and temperature effects. For example, solubility in DMSO may exceed 50 mg/mL, while aqueous buffers require <1 mg/mL .

- Statistical validation : Use triplicate measurements and ANOVA to identify outliers .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

- Stability protocols :

- Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Monitor degradation via LC-MS .

- Photostability : Expose to UV light (320–400 nm) and quantify degradation products using HPLC-DAD .

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>150°C indicates moderate thermal stability) .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor in cancer models?

- Biological assay design :

- In vitro kinase profiling : Screen against a panel of kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo assays .

- Cell viability assays : Treat cancer cell lines (e.g., MCF-7, HeLa) with IC50 concentrations (10–50 µM) and assess via MTT/WST-1 .

- Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., caspase-3) and cell cycle regulators (e.g., p21) .

Q. What strategies are recommended for analyzing environmental persistence if this compound is released into ecosystems?

- Environmental fate studies :

- Biodegradation assays : Use OECD 301B guidelines with activated sludge to measure half-life in water .

- Adsorption studies : Apply HPLC-MS to quantify compound adsorption onto soil particles (log K_oc >3 suggests high persistence) .

- Ecotoxicology : Test acute toxicity in Daphnia magna (LC50) and algal growth inhibition .

Methodological Notes

- Data interpretation : Cross-reference NMR and MS data with PubChem entries (CID: [compound-specific]) to validate structural assignments .

- Contradiction resolution : For conflicting solubility/stability results, replicate experiments under controlled humidity and temperature .

- Advanced modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites for functionalization or degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.